2-[3-(pentafluoroethyl)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1443980-32-2 |
|---|---|
Molecular Formula |
C10H7F5O3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-[3-(1,1,2,2,2-pentafluoroethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)6-2-1-3-7(4-6)18-5-8(16)17/h1-4H,5H2,(H,16,17) |
InChI Key |
CZCUJEUAIHDYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 2 3 Pentafluoroethyl Phenoxy Acetic Acid
Acidity and Protonation Equilibria
The acidity of 2-[3-(pentafluoroethyl)phenoxy]acetic acid is primarily determined by the dissociation of the carboxylic acid proton. Carboxylic acids are generally weak acids, meaning they only partially ionize in solution to release a proton (H⁺). exam-corner.com The equilibrium of this dissociation can be represented as follows:
C₂F₅-C₆H₄-OCH₂COOH ⇌ C₂F₅-C₆H₄-OCH₂COO⁻ + H⁺
The strength of a carboxylic acid is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. libretexts.org For comparison, the pKa of the parent compound, phenoxyacetic acid, is approximately 3.7. wikipedia.org The presence of the electron-withdrawing pentafluoroethyl group on the phenyl ring is expected to increase the acidity of this compound, resulting in a lower pKa value compared to phenoxyacetic acid. This is because the highly electronegative fluorine atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and facilitating proton donation.
Protonation of the molecule can occur at either the ether oxygen or the carbonyl oxygen of the carboxylic acid. In strongly acidic conditions, the lone pair of electrons on these oxygen atoms can accept a proton. The protonation of the carbonyl oxygen is generally more favorable as it leads to a resonance-stabilized cation.
Nucleophilic and Electrophilic Reaction Pathways
The reactivity of this compound is governed by the interplay of its functional groups, which provide sites for both nucleophilic and electrophilic attack. youtube.com
Role of the Ether Linkage and Carboxylic Acid Group
The ether linkage in this compound is generally unreactive towards many reagents. openstax.org However, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI, through a nucleophilic substitution reaction. openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. openstax.org Depending on the substitution pattern, this cleavage can occur through an SN1 or SN2 mechanism. openstax.org
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions. msu.edu It can be converted into several derivatives through nucleophilic acyl substitution. libretexts.org For instance, it can react with alcohols in the presence of an acid catalyst to form esters (esterification), or with thionyl chloride (SOCl₂) to form acyl chlorides. exam-corner.com The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. libretexts.org However, the hydroxyl group is a poor leaving group, so it often needs to be protonated or converted to a better leaving group for the reaction to proceed. msu.edu
Influence of the Pentafluoroethyl Substituent on Reactivity
The pentafluoroethyl group (-C₂F₅) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the reactivity of the aromatic ring. The electron-withdrawing nature of the -C₂F₅ group deactivates the phenyl ring towards electrophilic aromatic substitution reactions. Electrophiles, which are electron-seeking species, will be less attracted to the electron-deficient aromatic ring. nih.gov
Conversely, the pentafluoroethyl group activates the aromatic ring towards nucleophilic aromatic substitution. By withdrawing electron density, it makes the carbon atoms of the ring more electrophilic and susceptible to attack by nucleophiles.
Mechanisms of Decarboxylation and Related Transformations
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). Simple carboxylic acids are generally stable to heat and require high temperatures for decarboxylation. masterorganicchemistry.com The decarboxylation of this compound would likely proceed through a mechanism involving the formation of a carbanion intermediate upon loss of CO₂. The stability of this carbanion would be a key factor in determining the reaction's feasibility. The presence of the electron-withdrawing pentafluoroethyl group could potentially stabilize the carbanion, making decarboxylation more favorable compared to unsubstituted phenoxyacetic acid.
Catalysts can be employed to facilitate decarboxylation at lower temperatures. google.com For instance, certain metal salts or complexes can coordinate to the carboxylate group and promote the elimination of CO₂. organic-chemistry.org
Stability and Degradation Pathways (Mechanistic Chemistry)
The stability of this compound is an important consideration, particularly its response to light and heat.
Photochemical and Thermal Stability Studies
Photochemical Stability: Exposure to ultraviolet (UV) radiation can induce photochemical degradation of aromatic compounds. For phenoxyacetic acid derivatives, photodegradation can occur through several pathways, including cleavage of the ether linkage, decarboxylation, and reactions involving the aromatic ring. nih.govnih.gov The presence of the pentafluoroethyl group may influence the photochemical stability. The strong carbon-fluorine bonds are generally resistant to cleavage, but the electron-withdrawing nature of the group could affect the electronic excited states of the molecule and influence its degradation pathways. Studies on similar fluorinated compounds suggest that photolysis can lead to the formation of various degradation products. researchgate.net
Thermal Stability: As mentioned earlier, carboxylic acids can undergo thermal decarboxylation at elevated temperatures. The thermal stability of this compound would be determined by the strength of its chemical bonds and the energy required to initiate decomposition. The ether linkage and the aromatic ring are relatively stable thermally. The weakest point for thermal degradation is likely the C-C bond between the carboxylic acid group and the rest of the molecule, leading to decarboxylation.
Below is a table summarizing the key reactive sites and expected transformations of this compound.
| Functional Group | Reactive Site | Type of Reaction | Expected Products |
| Carboxylic Acid | Acidic Proton | Acid-Base | Carboxylate Salt |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | Esters, Amides, Acyl Halides | |
| Carboxyl Group | Decarboxylation | 3-(pentafluoroethyl)phenoxymethyl anion + CO₂ | |
| Ether Linkage | Oxygen Atom | Acid-catalyzed Cleavage | 3-(pentafluoroethyl)phenol (B3042251) and a glycolic acid derivative |
| Aromatic Ring | Ring Carbons | Nucleophilic Aromatic Substitution | Substituted aromatic ring |
| Ring Carbons | Electrophilic Aromatic Substitution | (Deactivated) Substituted aromatic ring |
Mechanistic Insights into Chemical Degradation
The structure of this compound contains several sites susceptible to chemical attack, as well as a highly recalcitrant portion. The likely degradation pathways involve initial attacks on the ether linkage, the acetic acid side chain, and the aromatic ring, followed by the much slower degradation of the perfluorinated alkyl chain.
Initial Degradation Steps: Cleavage of the Ether Linkage and Side-Chain Transformation
The ether bond connecting the phenyl ring and the acetic acid group is a probable initial point of attack. This is a known degradation pathway for phenoxyalkanoic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net Attack by hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents generated during many AOPs, can lead to the cleavage of this ether bond. researchgate.netmdpi.comnih.gov This would result in the formation of 3-(pentafluoroethyl)phenol and a glycolic acid or related short-chain carboxylic acid fragment.
Simultaneously, the acetic acid side chain can undergo decarboxylation, a common reaction for carboxylic acids under oxidative stress, yielding a phenoxy-methyl radical intermediate.
Degradation of the Aromatic Ring
Following the initial cleavage, the resulting 3-(pentafluoroethyl)phenol becomes the primary substrate for further degradation. The degradation of phenolic compounds via AOPs has been studied extensively. researchgate.netmdpi.comresearchgate.netnih.gov The mechanism typically involves electrophilic attack on the aromatic ring by hydroxyl radicals. The presence of the electron-withdrawing pentafluoroethyl group at the meta position will influence the sites of •OH addition to the ring. The hydroxyl group is an ortho-, para-director, while the pentafluoroethyl group is a meta-director, leading to a complex pattern of hydroxylation.
Subsequent reactions can lead to ring-opening, forming various aliphatic carboxylic acids such as maleic acid, fumaric acid, and oxalic acid, before eventual mineralization to carbon dioxide and water. researchgate.net
The Recalcitrance of the Pentafluoroethyl Group
The most chemically robust part of the molecule is the pentafluoroethyl (C2F5) group. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making per- and polyfluoroalkyl substances (PFAS) notoriously persistent in the environment. nih.gov Complete degradation, or mineralization, of the molecule requires the breaking of these C-F bonds, a process known as defluorination.
Defluorination is a significant challenge and typically requires highly energetic conditions, such as those found in:
Sulfate Radical (SO₄•⁻) Based AOPs: Sulfate radicals have been shown to be more effective than hydroxyl radicals for the degradation of some PFAS.
Electrochemical Oxidation: This method uses specialized anodes to generate powerful oxidizing species that can break C-F bonds.
Sonolysis: High-frequency ultrasound can create localized hot spots that lead to the pyrolytic cleavage of C-F bonds.
The degradation of the pentafluoroethyl group is expected to proceed via a stepwise removal of CF₂ units, eventually releasing fluoride (B91410) ions (F⁻) into the solution.
The table below illustrates the efficiency of various AOPs in degrading related phenolic compounds, providing context for the potential technologies applicable to this compound.
Table 1: Degradation Efficiency of Phenol (B47542) using Different Advanced Oxidation Processes (AOPs)
| AOP System | Catalyst/Conditions | Degradation Efficiency (%) | Mineralization (TOC Removal) (%) | Time (hours) | Reference |
|---|---|---|---|---|---|
| UV/H₂O₂ | Hydrogen Peroxide | 100 | ~70 | 3 | mdpi.com |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | >95 | ~85 | 1 | nih.gov |
| Catalytic Wet Air Oxidation | Activated Carbon | ~90 | ~60 | 4 | nih.gov |
| Electro-Fenton | Carbon Felt Cathode, Fe²⁺ | 100 | 100 | 8 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
The following table of bond dissociation energies (BDE) highlights the chemical stability of the different types of bonds present in or related to the target molecule. The significantly higher energy required to break the C-F bond compared to C-C, C-O, and C-H bonds explains the persistence of the pentafluoroethyl group.
Table 2: Typical Bond Dissociation Energies (BDE)
| Bond Type | Typical BDE (kJ/mol) | Relevance to Molecule |
|---|---|---|
| C-H (Aromatic) | ~469 | Phenyl ring |
| C-H (Alkyl) | ~420 | Acetic acid moiety |
| C-O (Ether) | ~358 | Ether linkage |
| C-C (Alkyl) | ~346 | Acetic acid and ethyl group |
| C-F (Alkyl) | ~485 | Pentafluoroethyl group |
This table is interactive. You can sort the columns by clicking on the headers.
Comprehensive Review on this compound Reveals Lack of Publicly Available Computational and Theoretical Data
A thorough investigation into the scientific literature for computational and theoretical studies on the chemical compound this compound has found a significant absence of published research. Despite a comprehensive search for scholarly articles and data, no specific studies were identified that provide the detailed analysis required to populate a review based on quantum chemical calculations, structure-reactivity relationships, or molecular dynamics.
The inquiry sought to gather data on several advanced computational topics, including Density Functional Theory (DFT) calculations, which are fundamental to understanding the electronic behavior of a molecule. This would typically involve an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting chemical reactivity and electronic transitions. Furthermore, the investigation aimed to uncover information on charge distribution and the resulting electrostatic potential maps, which provide insight into how a molecule interacts with other chemical species.
The planned review also intended to cover conformational analysis and molecular dynamics simulations. These computational methods are essential for understanding the three-dimensional structure, stability, and dynamic behavior of a molecule over time, which can influence its biological activity and physical properties.
Despite the detailed scope of the search, no peer-reviewed papers, academic theses, or public data repositories containing this specific information for this compound were found. The information available is limited to basic identifiers and properties listed in chemical supplier catalogs, which fall outside the scope of in-depth computational and theoretical analysis.
Consequently, it is not possible to provide a detailed scientific article on the computational and theoretical investigations of this compound as outlined. The absence of such research in the public domain prevents a scientifically accurate and informative discussion on its electronic structure, molecular dynamics, and structure-reactivity relationships. This highlights a gap in the current scientific literature concerning the detailed computational characterization of this particular compound.
Computational and Theoretical Investigations of 2 3 Pentafluoroethyl Phenoxy Acetic Acid
Molecular Modeling of Interactions with Biological Macromolecules (Mechanistic Focus)
The introduction of a pentafluoroethyl group to the phenoxyacetic acid scaffold is a key structural feature that likely influences its interaction with biological macromolecules. Computational modeling offers a powerful lens through which to explore these potential interactions at a mechanistic level.
Research into various phenoxyacetic acid derivatives has revealed their potential to bind to a range of biological targets, including enzymes and receptors. For example, derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Other studies have focused on their role as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.netmdpi.comnih.gov Additionally, phenoxyacetic acids have been investigated as partial agonists of peroxisome proliferator-activated receptors (PPARs). researchgate.net
The binding of these molecules to their respective receptors is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The specific nature of these interactions dictates the compound's affinity and functional effect (e.g., agonist or antagonist activity). For instance, in the case of COX-2 inhibitors, the carboxylate group of the phenoxyacetic acid moiety typically forms a key salt bridge or hydrogen bond with a positively charged or polar residue in the enzyme's active site, while the substituted phenyl ring engages in hydrophobic interactions within a specific pocket of the binding site. researchgate.netmdpi.comnih.gov
The pentafluoroethyl group in 2-[3-(pentafluoroethyl)phenoxy]acetic acid would significantly alter the electronic and steric properties of the phenyl ring. The strong electron-withdrawing nature of the fluorine atoms could influence the acidity of the carboxylic acid group, potentially modulating its interaction with key basic residues in a receptor binding site. Furthermore, the bulky and lipophilic nature of the pentafluoroethyl group would likely favor interactions with hydrophobic pockets within a protein.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the visualization of potential binding modes and the estimation of binding affinity. Docking studies performed on phenoxyacetic acid derivatives have been instrumental in understanding their structure-activity relationships (SAR). researchgate.netnih.govresearchgate.net
For example, in the development of selective COX-2 inhibitors, docking studies have helped to elucidate how different substituents on the phenoxyacetic acid scaffold can enhance binding affinity and selectivity for COX-2 over the related COX-1 enzyme. researchgate.netnih.gov These studies often reveal that the substituted aromatic ring of the phenoxyacetic acid derivative occupies a hydrophobic side pocket in the COX-2 active site, a feature not as readily accessible in the COX-1 active site.
A hypothetical docking study of this compound into a target like COX-2 would likely show the carboxylate group interacting with key polar residues, while the pentafluoroethyl-substituted phenyl ring would be predicted to occupy a hydrophobic pocket. The fluorine atoms of the pentafluoroethyl group could also participate in specific interactions, such as halogen bonds or multipolar interactions, with the protein backbone or side chains, further stabilizing the complex.
The predicted binding affinities from such docking studies can be used to rank potential drug candidates and prioritize them for synthesis and experimental testing.
The insights gained from molecular modeling and docking studies provide a foundation for the rational design of new molecules with improved properties. By understanding the key interactions that govern binding, medicinal chemists can strategically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.
For phenoxyacetic acid derivatives, rational design efforts have focused on several key areas:
Optimizing Substituents: The nature, size, and position of substituents on the phenyl ring have been systematically varied to improve binding affinity and selectivity. nih.govresearchgate.netmdpi.com The introduction of the pentafluoroethyl group in this compound is an example of such a modification, likely aimed at enhancing lipophilicity and potentially introducing favorable interactions with the target protein.
Modifying the Linker: The ether linkage and the acetic acid moiety are also amenable to modification. For instance, replacing the ether with a different functional group or altering the length of the acidic side chain can impact the molecule's conformation and its ability to fit into a binding site.
Introducing Conformational Constraints: By introducing cyclic structures or other rigidifying elements, it is possible to lock the molecule into a more bioactive conformation, which can lead to increased potency.
Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and free energy perturbation (FEP) calculations, can be employed to guide these design efforts. QSAR models can identify statistical correlations between molecular descriptors and biological activity, while FEP calculations can provide more rigorous predictions of the change in binding affinity resulting from a specific chemical modification.
In the context of this compound, rational design principles could be applied to further optimize its structure. For example, if a specific biological target is identified, computational modeling could be used to explore whether alternative substitution patterns on the phenyl ring or modifications to the acetic acid side chain could lead to enhanced binding and functional activity.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods in Synthetic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine. For "2-[3-(pentafluoroethyl)phenoxy]acetic acid," ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons in the molecule. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely appear as a singlet, and the acidic proton (-COOH) would be a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key expected signals would include those for the carboxyl carbon (-COOH), the carbons of the benzene (B151609) ring, and the methylene carbon (-CH₂-). The carbons attached to the electron-withdrawing pentafluoroethyl group and the oxygen atom would show characteristic downfield shifts.
¹⁹F NMR Spectroscopy: Given the presence of a pentafluoroethyl group (-CF₂CF₃), ¹⁹F NMR is a crucial tool for characterization. This technique is highly sensitive to the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct multiplets: one for the -CF₂- group and another for the -CF₃ group. The coupling between these two groups would result in a characteristic splitting pattern, confirming the presence and structure of the pentafluoroethyl moiety. For instance, in related fluoroalkyl compounds, the -CF₂- signal often appears as a quartet, and the -CF₃- signal as a triplet.
| ¹⁹F NMR Data for a Representative Pentafluoroethyl Group |
| Assignment |
| -CF₃ |
| -CF₂ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Bands in the 1000-1300 cm⁻¹ region are typically associated with C-O stretching and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations would give rise to distinct signals. Similar to IR, the carbonyl stretch would also be visible in the Raman spectrum.
| Expected IR Absorption Bands for this compound |
| Functional Group |
| O-H stretch (carboxylic acid) |
| C=O stretch (carbonyl) |
| C-O stretch |
| C-F stretch |
Note: The wavenumbers are approximate and based on typical ranges for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a related adduct, and the fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the ether linkage.
| Predicted Mass Spectrometry Data |
| Ion |
| [M-H]⁻ |
| [M+H]⁺ |
| [M+Na]⁺ |
Note: The m/z values are predicted based on the molecular formula and would be confirmed by experimental data.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for compounds containing chromophores, such as aromatic rings. "this compound" contains a substituted benzene ring, which is expected to absorb UV light. The spectrum would likely show characteristic absorption maxima related to the π-π* electronic transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the ring.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile compound like "this compound." A reversed-phase HPLC method would likely be developed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.
The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the analyte absorbs strongly. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.
| Typical HPLC Parameters for Analysis of Phenoxyacetic Acids |
| Parameter |
| Column |
| Mobile Phase |
| Detection |
| Flow Rate |
Note: These are general parameters and would need to be optimized for the specific analysis.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the inherent polarity and low volatility of carboxylic acids like this compound, direct GC analysis is often challenging, leading to poor peak shape and low sensitivity. To overcome these limitations, derivatization is a mandatory prerequisite. This process involves chemically modifying the carboxylic acid group to form a less polar and more volatile derivative, making it amenable to GC analysis.
Common derivatization strategies for carboxylic acids include silylation and alkylation. Silylation involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Alkylation, particularly esterification, is another widely used method. For enhanced sensitivity, especially with an electron capture detector (ECD), derivatization with pentafluorobenzyl bromide (PFB-Br) is highly effective. The resulting pentafluorobenzyl ester is highly electronegative, making it ideal for trace-level analysis.
For the analysis of phenoxyacetic acid herbicides, which are structurally analogous to the target compound, GC-MS is a powerful tool. After derivatization, the resulting esters can be effectively separated and identified. A typical GC-MS analysis would involve a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), which provides good resolution for a wide range of compounds. The mass spectrometer allows for the confirmation of the derivative's identity through its characteristic fragmentation pattern.
While specific experimental data for the GC analysis of this compound is not publicly available, the following table provides representative parameters for the GC-MS analysis of a closely related compound, 2,4-dichlorophenoxyacetic acid, after derivatization to its pentafluorobenzyl ester. researchgate.net
Table 1: Representative GC-MS Parameters for the Analysis of a Derivatized Phenoxyacetic Acid Analog
| Parameter | Value |
| Derivatization Reagent | Pentafluorobenzyl bromide (PFB-Br) |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 70°C (1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While the crystal structure of this compound has not been reported in the literature, analysis of structurally similar compounds, such as chlorinated phenoxyacetic acid herbicides, provides significant insights into the likely solid-state conformation. A prominent example is 2,4-dichlorophenoxyacetic acid (2,4-D), for which the crystal structure has been determined. wikipedia.org
A characteristic feature of the crystal structure of many carboxylic acids, including 2,4-D, is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. wikipedia.orgepa.gov This strong intermolecular interaction significantly influences the packing of the molecules in the crystal lattice. The conformation of the phenoxyacetic acid moiety itself is also of interest, with theoretical calculations on related compounds suggesting that a (syn-syn) conformation is energetically favored.
The crystal structure of 2,4-dichlorophenoxyacetic acid was determined to be in the triclinic space group P-1. wikipedia.org The unit cell parameters provide the fundamental dimensions of the repeating unit in the crystal. The following table summarizes the crystallographic data for 2,4-dichlorophenoxyacetic acid, which serves as a valuable model for predicting the solid-state structure of this compound.
Table 2: Crystallographic Data for 2,4-Dichlorophenoxyacetic Acid
| Parameter | Value wikipedia.org |
| Compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.131 |
| b (Å) | 7.827 |
| c (Å) | 7.252 |
| α (°) | 111.39 |
| β (°) | 105.79 |
| γ (°) | 90.87 |
| Z (molecules/unit cell) | 2 |
| Key Feature | Hydrogen-bonded dimer formation |
Applications of 2 3 Pentafluoroethyl Phenoxy Acetic Acid As a Chemical Building Block or Intermediate
Precursor in Organic Synthesis
As a precursor, 2-[3-(pentafluoroethyl)phenoxy]acetic acid offers a versatile scaffold for chemists. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which then serve as handles for constructing larger molecular frameworks.
The incorporation of fluorine atoms into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and binding affinity. The pentafluoroethyl group on this compound is particularly significant as it introduces a highly fluorinated moiety in a single step. This makes it an attractive starting material for creating novel and complex molecules where fluorine is a key design element. Research efforts focus on leveraging this pre-fluorinated building block to access intricate molecular architectures that would be challenging to synthesize through other methods.
A primary application of this compound is as an intermediate in the creation of molecules with potential biological relevance. While not a therapeutic agent itself, it is used to build the core structures of compounds that are then tested for various biological activities. For example, it has been used as a key intermediate in the synthesis of a series of potent and selective antagonists for the free fatty acid receptor 1 (FFAR1), also known as GPR40. This receptor is a target for potential new treatments for type 2 diabetes.
In this context, the acetic acid portion of the molecule is typically modified to link with other chemical fragments, while the 3-(pentafluoroethyl)phenoxy group serves as a crucial recognition element for the biological target. The specific substitution pattern and the electron-withdrawing nature of the pentafluoroethyl group are often critical for achieving high potency and desired pharmacological properties in the final compounds.
Table 1: Examples of Biologically Relevant Molecules Synthesized Using this compound as an Intermediate
| Final Compound Class | Target | Therapeutic Area (Research) | Role of the Intermediate |
| Phenylacetic acid derivatives | Free Fatty Acid Receptor 1 (FFAR1/GPR40) | Type 2 Diabetes | Provides the core phenoxyacetic acid scaffold with the key pentafluoroethyl group for receptor interaction. |
Development of Fluorinated Materials
The unique properties conferred by the pentafluoroethyl group extend beyond biological applications into the realm of material science.
In polymer science, fluorinated monomers are used to create materials with special properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). While specific large-scale polymerization of this compound is not widely documented in public literature, its structure makes it a candidate for incorporation into specialty polymers. It could be used as a comonomer or as an additive to modify the surface properties or other bulk characteristics of existing polymers like polyesters or polyamides. The rigid phenoxy group combined with the bulky, stable pentafluoroethyl substituent could contribute to creating materials with enhanced thermal and chemical stability.
Mechanistic Studies in Chemical Biology (Focus on Molecular Interactions, not Therapeutic Use)
Beyond its role as a synthetic building block, the compound and its simple derivatives can be used as molecular probes to understand biological processes at a molecular level.
In the field of chemical biology, understanding how a small molecule fits into the binding pocket of a protein or enzyme is crucial. The development of antagonists for receptors like FFAR1 relies on a detailed understanding of these interactions. Structural biology studies, often involving X-ray crystallography, have been used to visualize how molecules derived from this compound bind to their target.
Research on this compound in Molecular Recognition Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and patent literature, there is currently no publicly available information detailing the use of the chemical compound This compound as a chemical building block or intermediate for the specific purpose of investigating molecular recognition processes.
The searches did provide general information on broader categories of related compounds. For instance, literature exists on the synthesis and various applications of other phenoxyacetic acid derivatives, which are a well-established class of compounds with diverse biological activities. nih.govbohrium.comnih.govresearchgate.net Similarly, the use of other organofluorine compounds, including those with perfluoroalkyl groups, as building blocks in medicinal chemistry and materials science is an active area of research, owing to the unique properties conferred by fluorine atoms. nih.govsioc-journal.cnnih.govresearchgate.net
The field of molecular recognition itself is a robust area of study, with numerous publications detailing the design and synthesis of host molecules for the selective binding of specific guest molecules. kiku.dkrsc.org These studies often employ various spectroscopic and analytical techniques to probe the non-covalent interactions that govern these processes.
However, a direct link between the specific compound This compound and its application in the investigation of molecular recognition could not be established from the available literature. This suggests that the compound may not have been synthesized or studied for this purpose, or that such research has not been published in publicly accessible domains.
Therefore, a detailed article on the applications of This compound in investigating molecular recognition processes, including research findings and data tables, cannot be generated at this time due to the absence of foundational scientific information.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The traditional synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, reacting a phenol (B47542) with a salt of chloroacetic acid under basic conditions. sciencemadness.orgchemicalbook.com While effective, these methods can generate significant aqueous waste and may require harsh conditions. Future research will prioritize the development of greener, more sustainable synthetic pathways.
Key areas of focus include:
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and potential for higher yields and purity. researchgate.net Integrating the synthesis of 2-[3-(pentafluoroethyl)phenoxy]acetic acid into a flow system could minimize waste and energy consumption. sciencedaily.comuva.nl A recent innovation in flow chemistry involves a PFAS-free method for synthesizing fluorinated compounds using a caesium fluoride (B91410) salt in a packed bed flow reactor, a technique that could be adapted for this purpose. sciencedaily.comuva.nl
Biocatalysis: The use of enzymes, such as lipases or P450 enzymes, presents a highly selective and environmentally benign alternative for synthesis. nih.gov Research into enzymes capable of mediating the etherification or enzymes that can selectively hydroxylate a pentafluoroethyl-substituted benzene (B151609) to produce the necessary phenol precursor would be a significant advancement. nih.gov
Alternative Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids is a critical goal. Furthermore, developing recyclable catalysts can drastically reduce the environmental impact of the synthesis. wipo.intgoogle.com For instance, a patented method for phenoxyacetic acid derivative synthesis boasts a solvent recycling utilization rate greater than 95% and reduces wastewater discharge by over 95%. wipo.intgoogle.com
Electrochemical Methods: Organic electrosynthesis is emerging as a powerful tool for green chemistry. hokudai.ac.jp Investigating the electrochemical carboxylation of fluorinated aromatic precursors could provide a direct and efficient route to the target acid, using carbon dioxide as a C1 source. hokudai.ac.jp
A comparative table illustrating potential improvements is shown below.
| Metric | Traditional Synthesis (e.g., Williamson Ether) | Potential Future Green Synthesis |
| Solvent | Often volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids, or recycled solvents |
| Catalyst | Stoichiometric base (e.g., NaOH) | Recyclable catalysts, enzymes (biocatalysis) |
| Waste | High volume of salt and aqueous waste | Minimized waste streams, biodegradable byproducts |
| Energy | Often requires prolonged heating | Lower energy input via flow chemistry or catalysis |
| Yield | Variable, can be >95% under optimized conditions wipo.int | Potentially higher and more consistent yields |
Exploration of Novel Reactivity Patterns
The interplay between the electron-withdrawing pentafluoroethyl group and the phenoxyacetic acid moiety suggests a rich and underexplored reactivity profile.
Pentafluoroethyl Group Effects: The -C2F5 group is strongly deactivating, influencing the aromatic ring's susceptibility to electrophilic aromatic substitution (EAS). libretexts.org Unlike the well-studied trifluoromethyl (-CF3) group, the pentafluoroethyl group's specific impact on regioselectivity (ortho, meta, para directing effects) warrants detailed investigation. libretexts.orgnumberanalytics.com Studies on related pentafluorophenyl groups have shown unusual electronic effects, where the substituent can withdraw electrons more strongly from the meta-position than the para-position, a pattern that defies simple resonance-based predictions. rsc.org Mapping the reactivity of the substituted ring towards various electrophiles is a fundamental research goal. ed.ac.uk
Decarboxylative Reactions: Phenoxyacetic acids can undergo photo-mediated decarboxylative fluorination, offering a pathway to other valuable fluorinated molecules. researchgate.net Exploring the decarboxylative cross-coupling of this compound could open avenues to new molecular scaffolds.
Functionalization of the Acetic Acid Side Chain: The carboxylic acid group is a versatile handle for further chemical modification. Future work could focus on converting it into esters, amides, or other functional groups to create derivatives with tailored properties. The activation of the phenoxyacetic acid with reagents like phosphonitrilic chloride (PNT) allows for efficient coupling with various phenols to create biologically relevant esters under mild conditions. jocpr.com
Advanced Computational Methodologies for Prediction and Design
In silico methods are becoming indispensable for accelerating chemical research and reducing experimental costs.
Property Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict key molecular properties. emerginginvestigators.org For this compound, this includes pKa, bond dissociation energies, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding its stability and reactivity. emerginginvestigators.org Computational modeling can also predict the stereoselectivity of potential reactions. numberanalytics.com
Reactivity Mapping: Computational tools can model reaction pathways and transition states, providing insight into the mechanisms of potential reactions. nih.gov For instance, calculated local ionization energy surfaces can reveal the most nucleophilic sites in an aromatic molecule, offering predictions of regioselectivity in electrophilic substitution that can surpass traditional models. ed.ac.ukresearchgate.net
Force Field Development: For molecular dynamics (MD) simulations, which are useful for studying interactions with biological macromolecules or materials, developing accurate force fields for the pentafluoroethyl group is essential. nd.edu This allows for the precise simulation of how the compound behaves in complex environments, such as its solubility in different media. nd.edu
| Computational Method | Application for this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Calculation of electronic structure | pKa, HOMO/LUMO energies, reaction barriers, spectroscopic properties nih.gov |
| Molecular Dynamics (MD) | Simulation in condensed phases | Solvation properties, conformational analysis, binding affinity to targets nd.edu |
| Local Ionization Energy Surfaces | Mapping of nucleophilicity | Prediction of regioselectivity for electrophilic aromatic substitution ed.ac.ukresearchgate.net |
| Activation Strain Model | Analysis of reaction barriers | Quantitative insight into factors controlling reactivity nih.gov |
Integration with High-Throughput Synthesis and Screening in Chemical Libraries
The structure of this compound makes it an ideal candidate for inclusion in chemical libraries used for drug discovery and materials science. nih.govaxcelead-us.com
Library Synthesis: High-throughput experimentation (HTE) and parallel synthesis techniques can be used to rapidly generate a large library of derivatives. acs.orgspirochem.com By varying the substituents on the aromatic ring or by converting the carboxylic acid to a range of amides and esters, a diverse collection of related compounds can be created. nih.gov This can be achieved in 24, 96, or 384-well plate formats, significantly accelerating the discovery process. acs.org
High-Throughput Screening (HTS): Once a library is synthesized, it can be screened against a multitude of biological targets (e.g., enzymes, receptors) or tested for specific material properties. nih.govapexbt.com Modern HTS platforms combine state-of-the-art robotics and data analysis to test millions of compounds against a disease target, identifying potential starting points for new medicines. youtube.com The unique physicochemical properties conferred by the pentafluoroethyl group make this compound class a valuable addition to screening collections, increasing chemical diversity. upenn.edu
Data-Driven Discovery: The large datasets generated from HTE and HTS can be analyzed using machine learning and AI to identify structure-activity relationships (SAR). chemrxiv.org This data-rich approach helps to guide the design of next-generation compounds with improved properties, creating a feedback loop that transforms HTE into a fully integrated and democratized platform for innovation. chemrxiv.org
By pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for new applications and discoveries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(pentafluoroethyl)phenoxy]acetic acid, and what reaction conditions minimize by-product formation?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation to introduce the pentafluoroethyl group, followed by etherification with bromoacetic acid. Key reagents include potassium permanganate (for oxidation) and sodium methoxide (for deprotonation). Inert atmospheres (e.g., nitrogen) and controlled temperatures (50–80°C) are critical to suppress side reactions like decarboxylation or esterification . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) and purity (>95%).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the acetic acid moiety (δ ~3.8 ppm for CH₂, δ ~170 ppm for COOH) and aromatic protons (δ ~6.8–7.5 ppm) .
- FT-IR : Identify carboxyl C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (LC-MS/MS) : Use electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions (expected m/z ~306) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How does the substitution pattern of fluorinated groups (e.g., pentafluoroethyl vs. trifluoromethyl) influence physicochemical properties and receptor binding affinity?
- Methodological Answer :
- Physicochemical Analysis : Compare logP values (via shake-flask method) to assess hydrophobicity. Pentafluoroethyl groups increase logP by ~1.5 units compared to trifluoromethyl, enhancing membrane permeability .
- Receptor Binding : Perform molecular docking (AutoDock Vina) with COX-2 or PPAR-γ targets. The bulkier pentafluoroethyl group may sterically hinder binding but improve selectivity via hydrophobic interactions . Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values).
Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation potential of perfluoroalkyl-substituted compounds?
- Methodological Answer :
- Persistence : Conduct OECD 301B (ready biodegradability) tests. Fluorinated compounds often show <10% degradation in 28 days due to C-F bond stability .
- Bioaccumulation : Use in vitro assays (e.g., PLHC-1 fish hepatoma cells) to measure uptake kinetics. Compare BCF (bioconcentration factor) values with PFOS (benchmark PFAS). Pentafluoroethyl groups may reduce BCF by ~30% compared to longer-chain PFAS .
Q. How can contradictory data regarding solubility and stability of fluorinated acetic acid derivatives be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Use a standardized shake-flask method across pH 2–10 (buffered solutions) to account for ionization effects. For example, solubility may increase 10-fold at pH > pKa (~2.8) due to deprotonation .
- Stability Testing : Employ accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. Add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .
Q. What computational approaches predict reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to calculate Fukui indices for nucleophilic/electrophilic sites. The carboxylic acid group is most reactive (f⁻ ~0.45), guiding derivatization strategies .
- Molecular Dynamics (MD) Simulations : Simulate binding to albumin (PDB: 1AO6) over 100 ns. The pentafluoroethyl group shows stronger hydrophobic interactions than trifluoromethyl, reducing off-target effects .
Key Research Gaps
- Toxicological Profiling : No data on chronic toxicity (e.g., OECD 453 carcinogenicity tests) or endocrine disruption potential .
- Synthetic Scalability : Limited reports on continuous-flow synthesis for industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
